3,3'-(Dodecane-1,12-diyl)bis(5-ethoxy-1,2,4-oxadiazole)
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Overview
Description
3,3’-(Dodecane-1,12-diyl)bis(5-ethoxy-1,2,4-oxadiazole) is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Dodecane-1,12-diyl)bis(5-ethoxy-1,2,4-oxadiazole) typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of dodecanedioic acid with ethoxyamine to form the corresponding dihydroxyamide, which is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the oxadiazole rings.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3,3’-(Dodecane-1,12-diyl)bis(5-ethoxy-1,2,4-oxadiazole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide (NaOEt) or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while reduction could produce amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure may allow it to interact with biological molecules, making it useful in biochemical studies.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 3,3’-(Dodecane-1,12-diyl)bis(5-ethoxy-1,2,4-oxadiazole) exerts its effects is largely dependent on its interaction with other molecules. The oxadiazole rings can participate in various chemical reactions, and the long dodecane chain provides hydrophobic properties. These features allow the compound to interact with both hydrophilic and hydrophobic environments, making it versatile in different applications.
Comparison with Similar Compounds
Similar Compounds
3,3’-Bis(4-nitrofurazan-3-yl)-5,5’-bi(1,2,4-oxadiazole): Known for its high density and thermal stability.
3,5-Bis(4-nitrofurazan-3-yl)-1,2,4-oxadiazole: Another compound with similar energetic properties.
Uniqueness
3,3’-(Dodecane-1,12-diyl)bis(5-ethoxy-1,2,4-oxadiazole) is unique due to its long dodecane chain and ethoxy groups, which provide distinct physical and chemical properties compared to other oxadiazoles. This uniqueness makes it suitable for specialized applications in various fields.
Properties
CAS No. |
648441-15-0 |
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Molecular Formula |
C20H34N4O4 |
Molecular Weight |
394.5 g/mol |
IUPAC Name |
5-ethoxy-3-[12-(5-ethoxy-1,2,4-oxadiazol-3-yl)dodecyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C20H34N4O4/c1-3-25-19-21-17(23-27-19)15-13-11-9-7-5-6-8-10-12-14-16-18-22-20(26-4-2)28-24-18/h3-16H2,1-2H3 |
InChI Key |
WJLSIPIOVQAHMT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(=NO1)CCCCCCCCCCCCC2=NOC(=N2)OCC |
Origin of Product |
United States |
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